molecular formula C19H27NO7S3 B1262789 Ulopenem etzadroxil

Ulopenem etzadroxil

カタログ番号: B1262789
分子量: 477.6 g/mol
InChIキー: NBPVNGWRLGHULH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulopenem Etzadroxil is an orally available ester prodrug form of sulopenem, a thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. After oral administration of sthis compound, the ester bond is cleaved, releasing active sulopenem. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.

科学的研究の応用

Uncomplicated Urinary Tract Infections (uUTIs)

  • Efficacy Against Resistant Pathogens :
    • In clinical trials, ulopenem etzadroxil has shown superior efficacy compared to ciprofloxacin in patients with fluoroquinolone-resistant uUTIs. In the SURE-1 trial, sulopenem demonstrated a success rate of 62.6% versus 36.0% for ciprofloxacin among patients with resistant pathogens .
    • The FDA approved oral sulopenem for treating uUTIs caused by specific microorganisms such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis in adult women with limited treatment options .
  • Safety Profile :
    • The safety profile of this compound has been consistent with previous studies, showing no new safety signals. Common adverse effects include gastrointestinal disturbances such as diarrhea .
  • Phase III Trials :
    • The REASSURE trial compared this compound to amoxicillin/clavulanate in uUTI treatments and demonstrated non-inferiority, supporting its use as a viable treatment option .

Complicated Urinary Tract Infections (cUTIs)

  • Comparative Efficacy :
    • In the SURE-2 trial, ulopenem was evaluated against ertapenem for cUTIs but did not meet non-inferiority endpoints due to a higher rate of asymptomatic bacteriuria in the sulopenem group . The overall response rates were 67.8% for sulopenem versus 73.9% for ertapenem .
  • Potential for Earlier Discharge :
    • The availability of both intravenous and oral formulations of sulopenem allows for earlier hospital discharge and outpatient management of cUTIs, which is crucial in managing healthcare resources effectively .

Summary of Clinical Trial Findings

Trial NameIndicationComparisonPrimary EndpointOutcome
SURE-1uUTISulopenem vs CiprofloxacinClinical success at day 12Superior in resistant pathogens
REASSUREuUTISulopenem vs Amoxicillin/ClavulanateOverall response at test-of-cure visitNon-inferior
SURE-2cUTISulopenem vs ErtapenemOverall response at day 21Not non-inferior

特性

IUPAC Name

2-ethylbutanoyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPVNGWRLGHULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulopenem etzadroxil
Reactant of Route 2
Reactant of Route 2
Ulopenem etzadroxil
Reactant of Route 3
Ulopenem etzadroxil
Reactant of Route 4
Reactant of Route 4
Ulopenem etzadroxil
Reactant of Route 5
Reactant of Route 5
Ulopenem etzadroxil
Reactant of Route 6
Reactant of Route 6
Ulopenem etzadroxil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。